Executive Summary: The Chemical Reality of Azetidine Carbamic Acids
Executive Summary: The Chemical Reality of Azetidine Carbamic Acids
An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Applications of 3-Hydroxyazetidine-1-carboxylic Acid Derivatives
In the realm of modern drug discovery, the azetidine ring has emerged as a privileged bioisosteric scaffold. It is frequently deployed to replace larger, more lipophilic heterocycles (such as piperidines or pyrrolidines) to reduce a drug candidate's LogP, enhance metabolic stability, and alter the 3D vectorial trajectory of substituents.
However, as a foundational point of scientific integrity, we must address a critical chemical reality: the free acid form of 3-hydroxyazetidine-1-carboxylic acid is a carbamic acid . Carbamic acids are inherently unstable under ambient conditions and spontaneously decarboxylate into the corresponding secondary amine and carbon dioxide. Consequently, in both literature and commercial pharmaceutical supply chains, this compound is exclusively utilized and referenced as its stable ester derivatives[1][2].
This whitepaper focuses on the industry-standard derivative: 1-Boc-3-hydroxyazetidine (tert-Butyl 3-hydroxyazetidine-1-carboxylate, CAS: 141699-55-0), detailing its physicochemical profile, self-validating synthetic workflows, and downstream applications in advanced therapeutics.
Physicochemical Profiling
Understanding the physicochemical properties of 1-Boc-3-hydroxyazetidine is essential for optimizing reaction conditions, predicting solubility during liquid-liquid extractions, and estimating its behavior in chromatographic purification. The presence of the tert-butoxycarbonyl (Boc) group provides a highly lipophilic handle, while the free hydroxyl group at the 3-position serves as a versatile nucleophile or oxidation target[3].
Table 1: Physicochemical Properties of 1-Boc-3-hydroxyazetidine
| Property | Value | Scientific Rationale / Source |
| IUPAC Name | tert-Butyl 3-hydroxyazetidine-1-carboxylate | Standardized nomenclature[PubChem][2] |
| CAS Number | 141699-55-0 | Primary registry identifier[TCI][1] |
| Molecular Formula | C8H15NO3 | [PubChem][2] |
| Molecular Weight | 173.21 g/mol | Low MW makes it an ideal fragment building block[2]. |
| Physical State | White to off-white solid/crystal | Solid state at RT simplifies handling and weighing[TCI][1]. |
| Melting Point | 42.0 – 47.0 °C | Low melting point; requires storage away from heat sources[1][4]. |
| Boiling Point | 253.7 ± 33.0 °C (at 760 mmHg) | High BP indicates low volatility under standard conditions[4]. |
| XLogP3 | 0.3 | Mildly lipophilic, ensuring excellent solubility in organic solvents (DCM, EtOAc)[2]. |
| Topological Polar Surface Area | 49.8 Ų | Optimal TPSA for membrane permeability in downstream un-cleaved prodrugs[2]. |
| H-Bond Donors / Acceptors | 1 / 3 | The free -OH acts as the sole donor; carbonyl and ring nitrogen act as acceptors[2]. |
Experimental Workflows: Self-Validating Protocols
To guarantee reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the reagent choice and an in-process validation check.
Protocol A: Synthesis of 1-Boc-3-hydroxyazetidine from 3-Azetidinol
Causality: The starting material, 3-azetidinol hydrochloride, is highly polar, water-soluble, and incompatible with organic-phase transformations. Protecting the secondary amine with a Boc group neutralizes the salt and provides the necessary lipophilicity for organic synthesis[3][5].
-
Dissolution: Dissolve 1.0 equivalent of 3-azetidinol hydrochloride in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Validation: Ensure complete dissolution to a clear, homogenous solution.
-
-
Neutralization: Add 2.5 equivalents of sodium bicarbonate (NaHCO3) portion-wise.
-
Causality: NaHCO3 neutralizes the HCl salt, freeing the amine for nucleophilic attack, while maintaining a mildly basic pH that prevents premature hydrolysis of the Boc anhydride.
-
Validation: Effervescence (CO2 gas evolution) will occur. Do not proceed until gas evolution completely ceases.
-
-
Protection: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.1 equivalents of di-tert-butyl dicarbonate (Boc2O).
-
Causality: The low temperature controls the exothermic reaction and minimizes the formation of urea byproducts.
-
-
Propagation: Remove the ice bath and stir at room temperature for 15 hours[5].
-
Validation: Monitor via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the primary amine spot at the baseline confirms complete conversion.
-
-
Isolation: Concentrate the mixture under reduced pressure to remove the dioxane. Extract the remaining aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
-
Validation: A white to off-white crystalline solid should precipitate. A melting point check (42–47 °C) confirms the identity of 1-Boc-3-hydroxyazetidine[1].
-
Caption: Synthesis workflow of 1-Boc-3-hydroxyazetidine from 3-azetidinol hydrochloride.
Protocol B: Oxidation to 1-Boc-3-azetidinone
Causality: The oxidized ketone derivative (1-Boc-3-azetidinone) is a highly sought-after electrophile for reductive aminations. While traditional Swern oxidation is cited in literature[5], it requires cryogenic temperatures (-78 °C) and produces toxic dimethyl sulfide. A TEMPO/BAIB catalytic oxidation is a safer, more scalable alternative.
-
Initiation: Dissolve 1-Boc-3-hydroxyazetidine in dichloromethane (DCM).
-
Catalysis: Add a catalytic amount of TEMPO (0.1 eq) and the terminal oxidant iodobenzene diacetate (BAIB, 1.1 eq) at room temperature.
-
Causality: TEMPO acts as the primary oxidant, which is continuously regenerated by the stoichiometric BAIB, avoiding heavy metal oxidants.
-
-
Propagation: Stir at room temperature for 4 hours.
-
Validation: Monitor by TLC (UV/KMnO4 stain). The alcohol precursor spot should be fully consumed.
-
-
Quench & Isolation: Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted oxidant. Extract with DCM, dry, and purify via silica gel chromatography.
-
Validation: LC-MS analysis will show a mass shift of -2 Da (loss of two protons), confirming the ketone formation.
-
Applications in Advanced Therapeutics
The structural rigidity and favorable physicochemical properties of 1-Boc-3-hydroxyazetidine make it a critical building block in the synthesis of several high-value therapeutic classes:
-
Bifunctional Degraders (PROTACs): 3-Hydroxyazetidine derivatives are utilized to construct the linker or the target-binding ligand in Proteolysis Targeting Chimeras (PROTACs). Specifically, they have been patented in the synthesis of Hypoxia-Inducible Factor 2 alpha (HIF-2α) inhibitors. These bifunctional compounds recruit the ubiquitin-proteasome system to degrade HIF-2α, a difficult-to-drug transcription factor implicated in renal cell carcinoma and colorectal cancer[Google Patents][6].
-
Kinase Inhibitors: The oxidized derivative, 1-Boc-3-azetidinone, is a key intermediate in the preparation of Janus kinase 3 (JAK3) inhibitors, which are critical targets for immunosuppression and the treatment of autoimmune disorders[Google Patents][5].
-
Antiviral Agents: Azetidine building blocks have been successfully incorporated into Respiratory Syncytial Virus (RSV) inhibitors, acting to lower viral load and inhibit L protein polymerization[Google Patents][7].
Caption: Integration of 3-hydroxyazetidine derivatives into bifunctional PROTAC workflows.
References
-
PubChem. Tert-butyl 3-hydroxyazetidine-1-carboxylate (CID 2756801). National Center for Biotechnology Information. Available at:[Link]
- Google Patents (CN111362852A).Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
- Google Patents (CN116789636A).Bifunctional compound, preparation method, pharmaceutical composition and application thereof.
-
Avanscure. 1-boc-3-hydroxyazetidine | CAS Number : 141699-55-0. Available at:[Link]
- Google Patents (CN113149977A).Synthesis and Application of a Class of Respiratory Syncytial Virus Inhibitors.
Sources
- 1. 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine | 141699-55-0 | TCI AMERICA [tcichemicals.com]
- 2. Tert-butyl 3-hydroxyazetidine-1-carboxylate | C8H15NO3 | CID 2756801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. avanscure.com [avanscure.com]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. CN116789636A - Bifunctional compound, preparation method, pharmaceutical composition and application thereof - Google Patents [patents.google.com]
- 7. CN113149977A - Synthesis and Application of a Class of Respiratory Syncytial Virus Inhibitors - Google Patents [patents.google.com]
